molecular formula C18H20O4 B14357672 4-(Heptyloxy)-7H-furo[3,2-g][1]benzopyran-7-one CAS No. 90523-64-1

4-(Heptyloxy)-7H-furo[3,2-g][1]benzopyran-7-one

Cat. No.: B14357672
CAS No.: 90523-64-1
M. Wt: 300.3 g/mol
InChI Key: MHLODMSGKAIVRJ-UHFFFAOYSA-N
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Description

4-(Heptyloxy)-7H-furo3,2-gbenzopyran-7-one is a complex organic compound that belongs to the class of benzopyrans Benzopyrans are polycyclic compounds formed by the fusion of a benzene ring with a heterocyclic pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Heptyloxy)-7H-furo3,2-gbenzopyran-7-one typically involves the following steps:

    Formation of the Benzopyran Core: The benzopyran core can be synthesized through various methods, including the cyclization of appropriate precursors.

    Introduction of the Heptyloxy Group: The heptyloxy group can be introduced through an etherification reaction.

Industrial Production Methods

Industrial production of 4-(Heptyloxy)-7H-furo3,2-gbenzopyran-7-one may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

4-(Heptyloxy)-7H-furo3,2-gbenzopyran-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (bromine, chlorine), nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, substituted benzopyrans.

Mechanism of Action

The mechanism of action of 4-(Heptyloxy)-7H-furo3,2-gbenzopyran-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

4-(Heptyloxy)-7H-furo3,2-gbenzopyran-7-one can be compared with other similar compounds, such as:

List of Similar Compounds

  • Psoralen
  • Isoimperatorin
  • 4-Methyl-7H-furo3,2-gbenzopyran-7-one

Properties

CAS No.

90523-64-1

Molecular Formula

C18H20O4

Molecular Weight

300.3 g/mol

IUPAC Name

4-heptoxyfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C18H20O4/c1-2-3-4-5-6-10-21-18-13-7-8-17(19)22-16(13)12-15-14(18)9-11-20-15/h7-9,11-12H,2-6,10H2,1H3

InChI Key

MHLODMSGKAIVRJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3

Origin of Product

United States

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